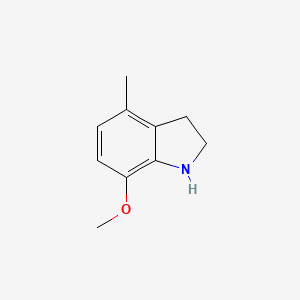![molecular formula C7H6N2O3 B13317909 2-[(Prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13317909.png)
2-[(Prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid is a compound characterized by the presence of an oxazole ring, a carboxylic acid group, and a prop-2-yn-1-ylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of propargyl bromide with glycine derivatives, followed by saponification and hydrolysis. Another method includes the use of propargylation reagents that act as nucleophiles towards carbonyl functionalities in aldehydes or ketones, leading to the formation of homopropargylic alcohols.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The process often includes purification steps such as recrystallization from aqueous solutions or chromatographic techniques to ensure a high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-[(Prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triple bond in the propargyl group to a double or single bond.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted glycine derivatives, homopropargylic alcohols, and other functionalized amino acids.
Scientific Research Applications
2-[(Prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is known for its role as an inhibitor of various enzymes, including cystathionine gamma-lyase, which is involved in the synthesis of hydrogen sulfide, a significant signaling molecule in biological systems.
Medicine: It has potential therapeutic applications due to its enzyme inhibitory properties.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism by which 2-[(Prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of cystathionine gamma-lyase, thereby affecting the synthesis of hydrogen sulfide. The compound’s unique structure allows it to interact with various enzymes and proteins, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Propargylglycine: A non-proteinogenic amino acid characterized by the presence of a propargyl group attached to the alpha carbon of glycine.
O-2-Propyn-1-yl-L-tyrosine: A compound with a similar propargyl group but attached to a tyrosine residue.
Uniqueness
2-[(Prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid is unique due to its oxazole ring structure combined with the propargyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H6N2O3 |
|---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
2-(prop-2-ynylamino)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C7H6N2O3/c1-2-3-8-7-9-5(4-12-7)6(10)11/h1,4H,3H2,(H,8,9)(H,10,11) |
InChI Key |
KTWRDYPGVWAFBW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=NC(=CO1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


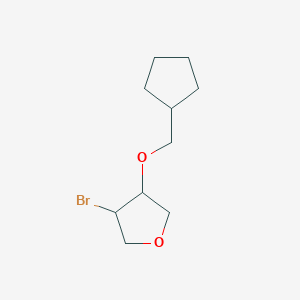
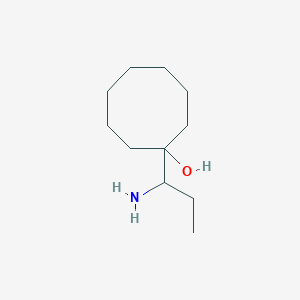
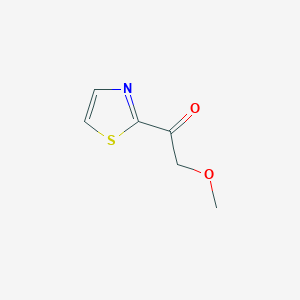
![5,7-Dioxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B13317855.png)
![7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one](/img/structure/B13317863.png)
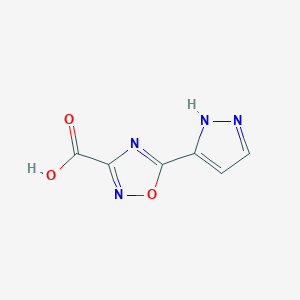
![6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13317878.png)

![3-[(3-Methylcyclopentyl)amino]propan-1-ol](/img/structure/B13317883.png)
![2-[(Propan-2-yl)amino]butanoic acid](/img/structure/B13317890.png)
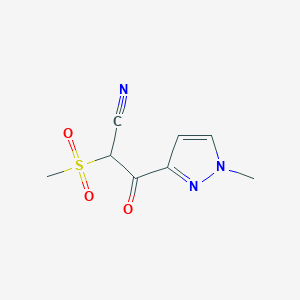

![[(2-Bromocyclohexyl)oxy]cycloheptane](/img/structure/B13317905.png)
